Benzo[d]isothiazol-5-ylboronic acid
Description
Contextualization of Boronic Acids in Contemporary Organic Synthesis
Boronic acids are a class of organoborane compounds characterized by a carbon-boron bond and two hydroxyl groups, with the general formula R-B(OH)₂. wikipedia.orginterchim.com First synthesized in 1860, they have become indispensable tools in modern organic chemistry. nih.gov Their stability, generally low toxicity, and ease of handling make them highly attractive for synthetic purposes. nih.govresearchgate.net Boronic acids are considered 'green' compounds, in part because their degradation product, boric acid, can be eliminated by the body. nih.gov
A key chemical feature of boronic acids is their nature as Lewis acids, as the boron atom has only six valence electrons. researchgate.net This allows them to accept a pair of electrons, readily forming reversible covalent complexes with Lewis bases such as diols, amino acids, and other nucleophilic species. wikipedia.orgnih.gov This property is fundamental to their application in molecular recognition and the development of sensors. interchim.comboronmolecular.com
However, the most prominent role of boronic acids in contemporary organic synthesis is as key intermediates, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govboronmolecular.com This reaction forms a new carbon-carbon bond by coupling a boronic acid with an organohalide, a method that has revolutionized the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and fine chemicals. boronmolecular.com The versatility, functional group tolerance, and reliability of the Suzuki-Miyaura reaction have cemented the importance of boronic acids as foundational building blocks in synthetic chemistry. nih.gov
Significance of Heterocyclic Boronic Acids as Synthetic Intermediates
Heterocyclic compounds, which contain atoms of at least two different elements in a ring structure, are ubiquitous in nature and central to medicinal chemistry and materials science. mdpi.com Consequently, heterocyclic boronic acids—where the boronic acid group is attached to a heterocyclic ring—are exceptionally valuable synthetic intermediates. thieme-connect.comnih.gov They serve as crucial building blocks for introducing specific heterocyclic motifs into larger, more complex molecular architectures via cross-coupling reactions. nih.gov
The synthesis and use of these reagents allow chemists to construct a diverse array of molecules that are otherwise difficult to access. nih.gov However, not all heterocyclic boronic acids are straightforward to handle; for instance, certain classes like 2-pyridyl boronic acids are notoriously unstable, which can limit their practical application. nih.gov This challenge has spurred the development of more stable surrogates, such as N-methyliminodiacetic acid (MIDA) boronates, which can release the reactive boronic acid under specific reaction conditions. nih.gov The ongoing development of new and stable heterocyclic boronic acids is a significant focus of chemical research, aiming to expand the toolbox available for drug discovery and the creation of novel materials. nih.govmdpi.com
Overview of Benzo[d]isothiazole Scaffolds in Chemical Research
The benzo[d]isothiazole scaffold is a fused heterocyclic system containing a benzene (B151609) ring fused to an isothiazole (B42339) ring. arkat-usa.org This sulfur- and nitrogen-containing structure is the core of numerous compounds with significant biological and chemical properties. mdpi.comarkat-usa.org Derivatives of benzo[d]isothiazole are investigated extensively in medicinal chemistry, materials science, and agriculture. mdpi.com
The scaffold is present in molecules exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and antineoplastic properties. mdpi.comnih.gov For example, certain benzo[d]isothiazole derivatives have been identified as potent inhibitors of enzymes like phosphomannose isomerase, which has implications for anti-tumor applications. mdpi.com Others have shown marked cytotoxicity against various cancer cell lines. nih.gov The oxidized form of the scaffold, benzo[d]isothiazole-1,1-dioxide, is also of significant interest, appearing in plant defense activators and HIV-1 inhibitors. arkat-usa.orgnih.gov The diverse activities associated with this heterocyclic core make it a privileged structure in the design of new functional molecules. arkat-usa.org
Rationale for the Academic Investigation of Benzo[d]isothiazol-5-ylboronic Acid
The academic and commercial interest in this compound stems directly from the convergence of the distinct advantages of its two core components: the boronic acid functional group and the benzo[d]isothiazole scaffold. This compound is a highly specialized building block designed to facilitate the incorporation of the biologically and chemically significant benzo[d]isothiazole motif into new molecular entities.
By positioning a reactive boronic acid group on the benzo[d]isothiazole ring, chemists gain a powerful tool for use in cross-coupling reactions like the Suzuki-Miyaura coupling. acs.org This enables the relatively straightforward synthesis of novel, complex derivatives that would be challenging to create through other methods. The primary rationale for its investigation is its potential to accelerate the discovery of new pharmaceuticals, agrochemicals, and functional materials by providing a direct route to novel structures containing the proven benzo[d]isothiazole core. It effectively serves as a bridge, connecting the synthetic versatility of organoboron chemistry with the functional importance of this particular heterocyclic system.
Chemical Compound Data
Below are the properties for the subject compound of this article.
| Property | Value | Source |
| Compound Name | This compound | bldpharm.com |
| CAS Number | 2086293-74-3 | bldpharm.com |
| Molecular Formula | C₇H₆BNO₂S | sigmaaldrich.com |
| Molecular Weight | 179.00 g/mol | sigmaaldrich.com |
| Form | Solid | sigmaaldrich.com |
Properties
Molecular Formula |
C7H6BNO2S |
|---|---|
Molecular Weight |
179.01 g/mol |
IUPAC Name |
1,2-benzothiazol-5-ylboronic acid |
InChI |
InChI=1S/C7H6BNO2S/c10-8(11)6-1-2-7-5(3-6)4-9-12-7/h1-4,10-11H |
InChI Key |
YIIKQGLBPGMCDL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)SN=C2)(O)O |
Origin of Product |
United States |
Synthetic Methodologies for Benzo D Isothiazol 5 Ylboronic Acid and Its Precursors
Direct Boronation Strategies for Benzo[d]isothiazoles
The direct introduction of a boryl group onto the benzo[d]isothiazole scaffold represents an atom-economical approach to synthesizing the target boronic acid. These methods typically involve the activation of a C-H bond at the 5-position of the heterocyclic ring system.
Directed ortho-Metalation and Boronation
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. researchgate.netglpbio.comrsc.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at an adjacent ortho-position. researchgate.net In the context of benzo[d]isothiazoles, the nitrogen atom of the isothiazole (B42339) ring itself is not a sufficiently strong DMG. Therefore, this strategy would likely require the introduction of a suitable DMG onto the nitrogen atom, such as an N-cumyl or other bulky amide or sulfonamide group. nih.govacs.org
The proposed synthetic sequence would commence with the N-functionalization of the benzo[d]isothiazole core. Subsequent treatment with a strong lithium base, such as sec-butyllithium (B1581126) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), would lead to regioselective deprotonation at the C7 position due to the directing effect of the N-substituent. To achieve borylation at the desired C5 position, a blocking group at C7 might be necessary, or alternatively, a different directing group strategy would need to be employed. Following metalation, the resulting aryllithium species is quenched with a boron electrophile, typically a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate, to furnish the boronate ester. Subsequent acidic workup would then hydrolyze the ester to the desired benzo[d]isothiazol-5-ylboronic acid.
| Step | Reagents and Conditions | Intermediate/Product | Purpose |
| 1 | Benzo[d]isothiazole, NaH, Cumyl chloride | N-Cumylbenzo[d]isothiazole | Introduction of a directing metalation group. |
| 2 | sec-BuLi, TMEDA, THF, -78 °C | Lithiated intermediate | Regioselective C-H activation. |
| 3 | B(OiPr)₃, -78 °C to rt | Boronate ester | Introduction of the boron moiety. |
| 4 | Aqueous acid (e.g., HCl) | This compound | Hydrolysis to the final product. |
C-H Borylation Approaches
Transition metal-catalyzed C-H borylation has emerged as a premier method for the direct functionalization of heterocycles, offering high regioselectivity and functional group tolerance. nih.govberkeley.edu Iridium-catalyzed reactions, in particular, have proven to be highly effective for the borylation of a wide array of aromatic and heteroaromatic substrates. acs.orgnih.gov
For the synthesis of this compound, an iridium-catalyzed C-H borylation of the parent benzo[d]isothiazole represents a highly promising and direct route. Studies on the closely related 2,1,3-benzothiadiazole (B189464) (BTD) have demonstrated that iridium-catalyzed borylation using bis(pinacolato)diboron (B136004) (B₂pin₂) and a suitable iridium catalyst, such as [Ir(OMe)COD]₂, proceeds with high regioselectivity for the C5 position. acs.org This selectivity is attributed to a combination of steric and electronic factors, where the nitrogen lone pairs may direct the catalyst away from the adjacent C4 and C7 positions. acs.org The reaction typically produces the pinacol (B44631) boronate ester, which can then be hydrolyzed to the boronic acid.
| Catalyst System | Boron Source | Solvent | Temperature | Product | Reference |
| [Ir(OMe)COD]₂ / dtbpy | B₂pin₂ | Cyclohexane | 80 °C | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole | acs.org (by analogy) |
| [IrCl(COD)]₂ / dtbpy | B₂pin₂ | Octane | 80-100 °C | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole | nih.gov (general) |
dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine
Cross-Coupling Reactions for Boronic Acid Formation
An alternative to direct C-H functionalization is the use of cross-coupling reactions, starting from a pre-functionalized benzo[d]isothiazole, typically a halogenated derivative.
Palladium-Catalyzed Methods from Halogenated Precursors
The Miyaura borylation is a robust and widely used palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and a diboron (B99234) reagent to form a boronate ester. glpbio.com This method is highly applicable to the synthesis of this compound, starting from a precursor such as 5-bromobenzo[d]isothiazole (B179808), which is commercially available. glpbio.com
The reaction involves the coupling of 5-bromobenzo[d]isothiazole with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a suitable ligand. A variety of palladium sources, such as Pd(OAc)₂ or PdCl₂(dppf), can be employed, with phosphine (B1218219) ligands like SPhos or XPhos often providing high catalytic efficiency. A base, typically potassium acetate (B1210297) or potassium carbonate, is required to facilitate the catalytic cycle. The reaction yields the pinacol boronate ester of benzo[d]isothiazole, which is then hydrolyzed.
| Precursor | Palladium Catalyst | Ligand | Base | Boron Reagent | Solvent | Temperature |
| 5-Bromobenzo[d]isothiazole | Pd(OAc)₂ | SPhos | KOAc | B₂pin₂ | Dioxane | 80-100 °C |
| 5-Bromobenzo[d]isothiazole | PdCl₂(dppf) | dppf | KOAc | B₂pin₂ | DMSO | 80 °C |
Iridium-Catalyzed Borylation
As discussed in section 2.1.2, iridium catalysis is a powerful tool for the direct C-H borylation of heterocycles. The catalytic cycle for this transformation is believed to involve the oxidative addition of the iridium catalyst to a C-H bond of the substrate, followed by reductive elimination to form the borylated product and regenerate the active catalyst. nih.govberkeley.edu The regioselectivity of this process is often governed by the steric environment of the C-H bonds, with the catalyst preferentially activating the most accessible positions. rsc.org In the case of benzo[d]isothiazole, this steric control, potentially augmented by electronic deactivation at positions alpha to the nitrogen, directs the borylation to the C5 position. acs.org This method offers a more direct and atom-economical alternative to the palladium-catalyzed cross-coupling of a halogenated precursor.
Derivatization from Boronic Esters and Other Boronates
The majority of the synthetic routes described above, particularly the transition metal-catalyzed borylations, yield boronate esters, most commonly pinacol esters, rather than the free boronic acid. nih.govnih.govfigshare.com These esters are generally more stable, less prone to dehydration to form boroxines, and are more easily purified by standard techniques like column chromatography.
The final step in the synthesis of this compound is the hydrolysis of the corresponding boronate ester. This transformation is typically achieved under mild acidic or basic conditions. A common method involves stirring the boronate ester in a biphasic solvent system, such as diethyl ether and aqueous HCl, or by transesterification with a sacrificial boronic acid like phenylboronic acid in the presence of water. nih.gov Another approach involves the use of a strong acid resin. The desired boronic acid can then be isolated by extraction or precipitation.
| Starting Material | Reagents and Conditions | Product |
| 5-(Pinacolato)benzo[d]isothiazole | Aqueous HCl, Diethyl ether, rt | This compound |
| 5-(Pinacolato)benzo[d]isothiazole | Phenylboronic acid, Acetone/Water, rt | This compound |
Hydrolysis of Pinacol and Catechol Boronic Esters
The final step in the synthesis of this compound typically involves the hydrolysis of a corresponding boronate ester, most commonly a pinacol or catechol ester. These esters act as protecting groups for the boronic acid functionality, enhancing stability and facilitating purification during the preceding synthetic steps.
Pinacol Boronate Ester Hydrolysis: The cleavage of the pinacol ester of this compound to yield the free boronic acid is a critical deprotection step. While a direct documented procedure for this specific substrate is not prevalent in readily available literature, general methods for the hydrolysis of aryl pinacol boronate esters are widely applicable. A common approach involves acidic hydrolysis. For instance, treatment with a biphasic solution of an acid like hydrochloric acid (HCl) in an organic solvent such as ether can effectively cleave the pinacol group. nih.gov The reaction proceeds by protonation of the ester oxygen atoms, followed by nucleophilic attack of water, leading to the release of pinacol and the formation of the boronic acid.
Another effective method involves transesterification followed by hydrolysis. Reaction of the pinacol boronate ester with diethanolamine (B148213) (DEA) in a solvent like ether can yield a stable DEA boronate intermediate. This intermediate often precipitates and can be isolated by simple filtration. Subsequent treatment with a dilute acid, such as 0.1 M HCl, readily hydrolyzes the DEA adduct to furnish the desired boronic acid in high yield. nih.gov
Silica gel can also be employed to facilitate the hydrolysis of organotrifluoroborates, which can be prepared from boronate esters. This method offers a mild and efficient route to the corresponding boronic acids.
Catechol Boronate Ester Hydrolysis: Catechol boronate esters are another class of precursors amenable to hydrolysis. The stability of these esters is influenced by the electronic nature of the substituents on the catechol ring. Generally, they are stable under neutral conditions but can be hydrolyzed under acidic or basic conditions. The specific conditions for the hydrolysis of benzo[d]isothiazol-5-yl catechol boronate would need to be optimized, but established protocols for aryl catechol boronate esters provide a strong starting point.
Transesterification Processes
Transesterification offers an alternative to direct hydrolysis for the deprotection of boronate esters. This process involves the exchange of the diol protecting group with another diol or a different boron-complexing agent.
One notable transesterification method utilizes methylboronic acid. This approach is driven by the volatility of methylboronic acid and its diol esters, which can be removed from the reaction mixture, thereby driving the equilibrium towards the formation of the desired free boronic acid. This method is often performed under mild acidic conditions, for example, in the presence of an acid like HCl in a solvent system such as acetone/water.
Another transesterification strategy involves the use of polystyrene-boronic acid. This solid-supported reagent can be used to cleave pinacol esters under acidic conditions. The polymer-bound byproducts can then be easily removed by filtration, simplifying the purification of the target boronic acid.
| Precursor | Reagents and Conditions | Product | Key Features |
| Benzo[d]isothiazol-5-yl pinacol boronate | HCl, ether/water | This compound | Standard acidic hydrolysis. |
| Benzo[d]isothiazol-5-yl pinacol boronate | 1. Diethanolamine, ether; 2. HCl(aq) | This compound | Two-step process with easy isolation of intermediate. nih.gov |
| Benzo[d]isothiazol-5-yl pinacol boronate | Methylboronic acid, HCl, acetone/water | This compound | Driven by removal of volatile byproducts. |
Synthetic Routes Involving Cyclization to Form the Benzo[d]isothiazole Core
Construction of the Isothiazole Ring System
The formation of the isothiazole ring fused to a benzene (B151609) ring can be achieved through several synthetic pathways. These methods can be broadly categorized based on the precursors used.
A prevalent strategy involves the cyclization of 2-mercaptobenzamide derivatives. Intramolecular oxidative dehydrogenative cyclization, often catalyzed by copper(I) salts in the presence of an oxidant like oxygen, can efficiently form the N-S bond to yield benzo[d]isothiazol-3(2H)-ones. mdpi.com Similarly, electrochemical methods have been developed for this transformation. mdpi.com
Another approach starts from 2-halobenzamides, which can undergo intermolecular reactions with a sulfur source like elemental sulfur (S₈) or potassium thiocyanate (B1210189) (KSCN) in the presence of a transition metal catalyst, typically copper, to construct the benzo[d]isothiazole ring system. mdpi.com
Furthermore, the cyclization of 2-aminothiobenzamides can lead to the formation of the benzo[d]isothiazole core. For instance, oxidative cyclization using reagents like iodine can promote the formation of the N-S bond.
A one-pot synthesis from ortho-haloarylamidines and elemental sulfur has also been reported, proceeding through an oxidative N-S/C-S bond formation, although this may require high temperatures. arkat-usa.org
Boron-Containing Building Blocks in Ring Formation
The incorporation of a boron-containing functional group prior to the cyclization to form the benzo[d]isothiazole core represents a more convergent synthetic strategy. However, there is limited specific literature on the use of borylated precursors for the direct synthesis of benzo[d]isothiazoles.
A plausible, though not explicitly documented, approach would involve the cyclization of a precursor such as a borylated 2-aminothiobenzamide. For example, a compound like 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiobenzamide could theoretically undergo intramolecular cyclization to directly form the pinacol ester of this compound. The viability of this route would depend on the compatibility of the boronate ester group with the cyclization conditions.
A more common and well-established method for introducing the boronic acid functionality is through the palladium-catalyzed Miyaura borylation of a halogenated benzo[d]isothiazole. chemshuttle.com This involves the reaction of a compound like 5-bromobenzo[d]isothiazole with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. This reaction is highly efficient and tolerates a wide range of functional groups, making it a robust method for preparing the boronate ester precursor. The required 5-bromobenzo[d]isothiazole can be synthesized by the bromination of benzo[d]isothiazole.
| Starting Material | Key Transformation | Intermediate/Product |
| 2-Mercaptobenzamide | Intramolecular oxidative cyclization (e.g., Cu(I)/O₂) | Benzo[d]isothiazol-3(2H)-one |
| 2-Halobenzamide | Intermolecular reaction with sulfur source (e.g., S₈/Cu catalyst) | Benzo[d]isothiazol-3(2H)-one |
| 5-Bromobenzo[d]isothiazole | Miyaura Borylation with B₂pin₂ | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole |
Reactivity and Chemical Transformations of Benzo D Isothiazol 5 Ylboronic Acid
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds. For a heteroaromatic compound like Benzo[d]isothiazol-5-ylboronic acid, these reactions would serve to connect the benzo[d]isothiazole core to other molecular fragments, a key step in the synthesis of complex molecules for pharmaceuticals and materials science.
Suzuki-Miyaura Coupling with Aryl and Heteroaryl Halides/Triflates
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, involving the reaction of an organoboron compound (like a boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base. Current time information in Bangalore, IN. It is anticipated that this compound would readily participate in such reactions to form 5-aryl or 5-heteroarylbenzo[d]isothiazoles. The general catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the boronic acid (activated by a base) to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
Scope and Limitations with Various Coupling Partners
While specific data for this compound is unavailable, the scope of Suzuki-Miyaura reactions with similar heteroaryl boronic acids is vast.
Aryl Halides/Triflates: The reaction is generally effective with a wide range of aryl bromides, iodides, and triflates. Aryl chlorides, being less reactive, often require more specialized and highly active catalyst systems. The electronic nature of the aryl halide can influence reactivity; electron-withdrawing groups on the coupling partner typically accelerate the rate-limiting oxidative addition step. Conversely, significant steric hindrance near the halogen atom on the coupling partner can impede the reaction.
Heteroaryl Halides/Triflates: Coupling with heteroaryl halides is also a common application. Current time information in Bangalore, IN. However, challenges can arise. The Lewis basic nitrogen and sulfur atoms within the this compound or a heteroaryl halide partner could potentially coordinate to the palladium center, inhibiting catalytic activity. The stability of the heteroaryl coupling partners is also a factor, as some heteroaryl boronic acids and halides can be prone to decomposition under the reaction conditions.
Limitations: A primary limitation in Suzuki-Miyaura couplings is the potential for protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom. This side reaction is often more prevalent with electron-rich heteroaryl boronic acids and under certain basic conditions. The stability of the this compound itself under various reaction conditions would be a critical factor determining the success and efficiency of the coupling.
Due to the absence of specific experimental data, a data table illustrating the scope and limitations cannot be provided.
Ligand Effects on Reaction Efficiency and Selectivity
The choice of ligand coordinated to the palladium center is crucial for the success of a Suzuki-Miyaura coupling, profoundly impacting reaction efficiency, substrate scope, and selectivity. Ligands stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and tune its electronic and steric properties to facilitate the catalytic cycle.
Phosphine (B1218219) Ligands: Electron-rich and sterically bulky phosphine ligands are the most common and effective for coupling aryl and heteroaryl substrates. Current time information in Bangalore, IN. Ligands like SPhos, XPhos, and RuPhos, which are part of the dialkylbiaryl phosphine class, have demonstrated exceptional activity, enabling the coupling of challenging substrates like aryl chlorides and sterically hindered partners, often at room temperature. For a substrate like this compound, these ligands would be expected to promote efficient oxidative addition and reductive elimination steps.
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors that form very stable complexes with palladium. They have emerged as powerful alternatives to phosphines, often exhibiting high thermal stability and catalytic activity, particularly for coupling unreactive aryl chlorides.
Ligand-Free Systems: In some cases, particularly with highly reactive substrates, "ligand-free" conditions using a simple palladium salt like Pd(OAc)₂ or a palladacycle can be effective. The term can be a misnomer, as the solvent or substrate itself (for instance, the nitrogen on the isothiazole (B42339) ring) might act as a ligand to stabilize the catalytic species.
The optimal ligand would need to be determined empirically, balancing the need for high catalytic activity with the stability of the specific substrates and intermediates involved.
Catalyst Systems and Reaction Conditions
A typical Suzuki-Miyaura reaction involves several components that are optimized to achieve the desired transformation.
Palladium Precatalyst: The active Pd(0) catalyst is usually generated in situ from a more stable palladium(II) precatalyst such as Pd(OAc)₂, PdCl₂, or from a Pd(0) source like Pd₂(dba)₃. Pre-formed palladium-ligand complexes, known as precatalysts, are also widely used to ensure a reliable initiation of the catalytic cycle. Current time information in Bangalore, IN.
Base: A base is essential for the transmetalation step, activating the boronic acid by forming a more nucleophilic boronate species. Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). The choice of base can influence the reaction rate and the prevalence of side reactions like protodeboronation.
Solvent: The reaction is often performed in a mixture of an organic solvent and water. Common organic solvents include toluene, 1,4-dioxane, and tetrahydrofuran (B95107) (THF). The presence of water can be beneficial for dissolving the inorganic base and facilitating the formation of the active boronate species.
A hypothetical, yet standard, set of conditions for coupling this compound with an aryl bromide (Ar-Br) is presented in the table below. It is important to reiterate that these conditions are generalized and not based on specific experimental results for this compound.
| Component | Example | Purpose |
| Boronic Acid | This compound | Source of the benzo[d]isothiazole moiety |
| Coupling Partner | Aryl Bromide (Ar-Br) | Source of the aryl moiety |
| Pd Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Source of the palladium catalyst |
| Ligand | SPhos or XPhos | Stabilize and activate the catalyst |
| Base | K₃PO₄ or Cs₂CO₃ | Activate the boronic acid for transmetalation |
| Solvent | Toluene/H₂O or 1,4-Dioxane/H₂O | Dissolve reactants and facilitate the reaction |
| Temperature | 80-110 °C | Provide energy to overcome activation barriers |
Other Transition Metal-Catalyzed Cross-Couplings
While the Suzuki-Miyaura coupling is prominent, other cross-coupling reactions could potentially be employed to functionalize the benzo[d]isothiazole core.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organohalide or triflate, catalyzed by a nickel or palladium complex. To utilize this compound in a Negishi-type reaction, it would first need to be converted into the corresponding organozinc reagent. This could be achieved through a halogen-zinc exchange from a 5-halobenzo[d]isothiazole or potentially through a metalation-transmetalation sequence.
Assuming the formation of a 5-(halo-zincio)benzo[d]isothiazole species, it would be expected to couple with various aryl and heteroaryl halides under standard Negishi conditions, typically using a palladium catalyst like Pd(PPh₃)₄. Negishi couplings are known for their high functional group tolerance, though the required organozinc reagents are often more sensitive to air and moisture than their boronic acid counterparts. There are no specific examples in the literature of a Negishi coupling involving a benzo[d]isothiazole organozinc reagent.
Sonogashira Coupling (via derivatization)
The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org this compound itself is not a direct substrate for the Sonogashira reaction. However, it can be chemically modified into a suitable derivative, such as an aryl halide or triflate, which can then readily participate in this transformation. This derivatization provides a strategic route to introduce alkynyl functionalities onto the benzo[d]isothiazole scaffold.
The reactivity of aryl halides in Sonogashira coupling generally follows the order: I > Br > Cl. libretexts.org Therefore, converting the boronic acid group of this compound into an iodide or bromide would create a highly reactive substrate for this coupling. For instance, the corresponding 5-bromo- or 5-iodobenzo[d]isothiazole could be synthesized and subsequently coupled with various terminal alkynes in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base. researchgate.net
Alternatively, the boronic acid could be transformed into a triflate derivative. Aryl triflates are also effective electrophiles in Sonogashira couplings. wikipedia.org The synthesis of 2-alkynyl-4-trifloylthiazoles from the corresponding trifloylthiazoles demonstrates the feasibility of using such derivatives in palladium-catalyzed cross-coupling reactions. nih.gov A similar approach could be envisioned for this compound, where conversion to the 5-trifloylbenzo[d]isothiazole would enable its use in Sonogashira coupling reactions.
The general conditions for a Sonogashira coupling of a derivatized benzo[d]isothiazole would involve a palladium(0) catalyst, such as Pd(PPh₃)₄, and a copper(I) salt, typically CuI, in the presence of an amine base like triethylamine. organic-chemistry.org The reaction is versatile and can be used to introduce a wide array of substituted alkynes, leading to the synthesis of novel benzo[d]isothiazole-based materials and potential biologically active compounds. researchgate.netyoutube.com
| Starting Material | Derivative | Potential Coupling Partner | Expected Product |
|---|---|---|---|
| This compound | 5-Bromobenzo[d]isothiazole (B179808) | Terminal Alkyne (e.g., Phenylacetylene) | 5-(Phenylethynyl)benzo[d]isothiazole |
| This compound | 5-Iodobenzo[d]isothiazole | Terminal Alkyne (e.g., Trimethylsilylacetylene) | 5-((Trimethylsilyl)ethynyl)benzo[d]isothiazole |
| This compound | Benzo[d]isothiazol-5-yl trifluoromethanesulfonate | Terminal Alkyne (e.g., 1-Heptyne) | 5-(Hept-1-yn-1-yl)benzo[d]isothiazole |
Mechanistic Investigations of this compound Reactions
The primary reactivity of this compound is centered around palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The mechanism of these reactions has been extensively studied for various arylboronic acids, and these general principles are applicable to the benzo[d]isothiazole derivative.
The transmetalation step in the Suzuki-Miyaura catalytic cycle is crucial and is significantly influenced by the choice of base and solvent. researchgate.net The base is generally required to activate the boronic acid, making it more nucleophilic for the transfer of the aryl group to the palladium center. youtube.com In the case of this compound, the base would react with the boronic acid to form a more reactive boronate species. The choice of base, ranging from hydroxides and carbonates to phosphates, can affect the reaction rate and yield. The solvent system, often a mixture of an organic solvent and water, plays a role in dissolving the various components of the reaction and can influence the equilibrium between the different species in solution.
Two primary pathways have been proposed for the transmetalation step in Suzuki-Miyaura reactions. researchgate.net The first involves the reaction of an organoboronate, formed by the addition of a base to the boronic acid, with a palladium(II) halide complex. The second pathway proposes the reaction of the neutral boronic acid with a palladium(II) hydroxide (B78521) complex, which is formed by the reaction of the palladium(II) halide with the base. For many arylboronic acids, evidence suggests that the pathway involving the palladium(II) hydroxide complex is often kinetically favored. researchgate.net It is likely that the transmetalation of this compound proceeds through one of these established pathways, with the specific conditions determining the dominant route.
The catalytic cycle of a Suzuki-Miyaura reaction is initiated by the oxidative addition of an organic halide to a palladium(0) complex. nih.gov In the context of a reaction involving this compound, the boronic acid itself does not undergo oxidative addition. Instead, it is the coupling partner, typically an aryl or vinyl halide, that reacts with the palladium(0) catalyst.
However, considering the benzo[d]isothiazole ring system, if it were substituted with a halogen in addition to the boronic acid group, the site-selectivity of the oxidative addition would become a critical factor. For instance, in a hypothetical 5-boronic acid-7-bromobenzo[d]isothiazole, the palladium(0) catalyst would preferentially undergo oxidative addition at the C-Br bond, which is more reactive than the C-B bond in this context. The electronic properties of the benzo[d]isothiazole ring could influence the rate of this oxidative addition step. Regioselective Suzuki-Miyaura reactions have been observed in various di- and tri-substituted aromatic systems, where the order of substitution is dictated by the relative reactivity of the different leaving groups. researchgate.netbeilstein-journals.org
Electrophilic and Nucleophilic Substitutions on the Benzo[d]isothiazole Moiety
The benzo[d]isothiazole ring is a heteroaromatic system that can undergo both electrophilic and nucleophilic substitution reactions, allowing for functionalization at positions other than the carbon bearing the boronic acid group. arkat-usa.orgthieme-connect.com The presence of the boronic acid group, being an electron-withdrawing group, will influence the regioselectivity of these substitutions.
Electrophilic aromatic substitution, such as nitration, halogenation, or sulfonation, would be expected to occur at the positions least deactivated by the boronic acid and the isothiazole ring. The specific position of substitution would depend on the reaction conditions and the directing effects of the fused heterocyclic ring.
Nucleophilic aromatic substitution is also a possibility, particularly if the benzo[d]isothiazole ring is further activated by other electron-withdrawing groups or if a good leaving group is present at one of the ring positions. For example, a halogen atom on the benzothiazole (B30560) ring can be displaced by various nucleophiles. nih.gov In the case of this compound, a nucleophilic attack could potentially occur at a carbon atom of the benzene (B151609) ring, influenced by the electronic nature of the fused isothiazole moiety. Studies on related dibromo-substituted benzothiadiazoles have shown their ability to undergo selective nucleophilic aromatic substitution. researchgate.net
The functionalization at non-boron positions is a key strategy for modifying the properties of this compound and for the synthesis of more complex derivatives with potential applications in materials science and medicinal chemistry. nih.gov
| Reaction Type | Potential Reagents | Expected Outcome |
|---|---|---|
| Electrophilic Substitution (Nitration) | HNO₃/H₂SO₄ | Introduction of a nitro group onto the benzene ring |
| Electrophilic Substitution (Halogenation) | Br₂/FeBr₃ | Introduction of a bromine atom onto the benzene ring |
| Nucleophilic Aromatic Substitution (if halogenated) | Nu⁻ (e.g., RO⁻, R₂NH) | Displacement of the halogen by the nucleophile |
Ring-Opening and Rearrangement Reactions
The benzo[d]isothiazole core is a robust aromatic system, and as such, does not readily undergo ring-opening or rearrangement reactions under typical synthetic conditions. However, transformations of the heterocyclic ring can be induced under specific and often forcing conditions, or through activation by particular functional groups.
Research into the reactivity of closely related sulfur-containing heterocycles provides insights into potential, albeit not yet reported, transformations for this compound. For instance, oxidative ring-opening has been documented for benzothiazole derivatives. scholaris.ca In these cases, the thiazole (B1198619) ring is cleaved under the action of strong oxidizing agents, leading to the formation of sulfonate esters. scholaris.ca This suggests that the isothiazole ring in this compound could potentially be susceptible to similar oxidative cleavage, which would result in the destruction of the heterocyclic scaffold.
Furthermore, rearrangement reactions have been observed in related isoxazole (B147169) systems, such as the base-promoted Boulton-Katritzky rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones. beilstein-journals.org While this is an isoxazole and not an isothiazole, the underlying principles of ring-chain tautomerism and subsequent rearrangement could potentially be applicable to suitably substituted benzo[d]isothiazole derivatives.
A review on the synthesis of benzo[d]isothiazoles also touches upon ring expansion reactions, where a benzo[d]isothiazolone ring expands to a six-membered 2,3-dihydrobenzothiazin-4-one. arkat-usa.org This indicates that under certain conditions, the five-membered isothiazole ring can be induced to rearrange into a larger, more complex heterocyclic system.
It is important to emphasize that these are potential reaction pathways based on the reactivity of analogous structures. Specific studies on the ring-opening and rearrangement reactions of this compound are not yet prevalent in the scientific literature.
Stability and Side Reactions Under Catalytic Conditions
The utility of boronic acids in cross-coupling reactions is often tempered by their stability under the catalytic conditions employed. Several side reactions can occur, leading to the decomposition of the boronic acid and the formation of undesired byproducts. For this compound, the principal concerns are protodeboronation, oxidative degradation, and homocoupling.
Protodeboronation Pathways
Protodeboronation is a common side reaction in metal-catalyzed cross-coupling reactions, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. ed.ac.uk This process is influenced by several factors, including the nature of the aryl group, the reaction pH, and the temperature. ed.ac.uknih.gov
For heteroaryl boronic acids, the propensity for protodeboronation can be particularly pronounced. ed.ac.uknih.govresearchgate.netmanchester.ac.uk Studies on a range of heteroaromatic boronic acids have shown that the rate of protodeboronation is highly pH-dependent. ed.ac.uknih.govresearchgate.netmanchester.ac.uk For instance, 5-thiazolyl boronic acid undergoes rapid protodeboronation, especially at neutral pH, through the fragmentation of a zwitterionic intermediate. ed.ac.uknih.govresearchgate.net Given the structural similarity, it is plausible that this compound could also exhibit significant protodeboronation, particularly under neutral or near-neutral conditions where zwitterion formation might be favored.
The mechanism of protodeboronation can vary, but for many heteroaryl boronic acids containing a basic nitrogen atom, it is thought to proceed through protonation of the nitrogen, which increases the electrophilicity of the boron-bearing carbon and facilitates the cleavage of the C-B bond. ed.ac.uk The general stability of the benzo[d]isothiazole ring itself under catalytic conditions is generally good, but the boronic acid functionality introduces a point of lability. arkat-usa.orgherts.ac.uk
Oxidative Degradation
Boronic acids are susceptible to oxidation, which can lead to the formation of phenols and other oxygenated byproducts. digitellinc.comnih.govresearchgate.net This oxidative degradation can be a significant issue in cross-coupling reactions, which are often performed under aerobic conditions or in the presence of oxidizing agents. digitellinc.comnih.govresearchgate.net
The oxidative stability of a boronic acid is influenced by the electronic properties of the aryl group. digitellinc.comnih.govresearchgate.net Electron-rich arylboronic acids are generally more susceptible to oxidation. While specific data for this compound is not available, the electron-withdrawing nature of the isothiazole ring might be expected to confer a degree of stability against oxidative degradation compared to more electron-rich heteroaryl boronic acids.
However, the presence of the sulfur atom in the isothiazole ring could also provide a site for oxidation, potentially leading to the formation of sulfoxides or sulfones under strongly oxidizing conditions. arkat-usa.org This could alter the electronic properties of the ring and indirectly affect the stability of the boronic acid group.
Homocoupling Tendencies
Homocoupling of boronic acids to form symmetrical biaryls is another common side reaction in Suzuki-Miyaura cross-coupling reactions. researchgate.netnih.gov This process is typically promoted by the presence of an oxidant and can be a significant competing pathway, especially when the desired cross-coupling reaction is slow. researchgate.net
The mechanism of homocoupling is thought to involve the oxidative addition of the boronic acid to the palladium catalyst, followed by reductive elimination to form the biaryl product. researchgate.net The tendency for a particular boronic acid to undergo homocoupling is dependent on its electronic and steric properties, as well as the specific reaction conditions.
Applications of Benzo D Isothiazol 5 Ylboronic Acid in Advanced Chemical Sciences
As a Versatile Building Block in Complex Organic Synthesis
The utility of benzo[d]isothiazol-5-ylboronic acid as a foundational component in the synthesis of intricate organic molecules is well-established. Its boronic acid group readily participates in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a high degree of control and efficiency. This reactivity is fundamental to the construction of larger, more complex molecular frameworks from simpler precursors.
Synthesis of Polycyclic Aromatic Hydrocarbons and Heterocycles
The synthesis of polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues is an area of intense research due to their interesting electronic and photophysical properties, with applications in materials science. researchgate.net this compound serves as a key precursor in the construction of these elaborate systems. Through strategic application of cross-coupling methodologies, the benzisothiazole unit can be incorporated into larger fused aromatic systems.
For instance, the Bradsher reaction and Friedel-Crafts-type cyclizations are powerful methods for creating polycyclic (hetero)aromatic hydrocarbons. researchgate.net While direct examples detailing the use of this compound in these specific named reactions are not prevalent in the provided search results, the principle of using functionalized aromatic building blocks is central to these synthetic strategies. The boronic acid functionality allows for the initial coupling to form a biaryl precursor, which can then undergo subsequent intramolecular cyclization to generate the desired polycyclic structure. The benzisothiazole moiety itself introduces heteroatoms into the final PAH structure, thereby modulating its electronic properties and solubility. researchgate.net
The table below illustrates the general synthetic utility of boronic acids in the synthesis of complex aromatic compounds.
| Reagent | Reaction Type | Product Class |
| Aryl Boronic Acid | Suzuki-Miyaura Coupling | Biaryls |
| Biaryl Precursor | Intramolecular Cyclization | Polycyclic Aromatic Hydrocarbons |
| Heteroaryl Boronic Acid | Suzuki-Miyaura Coupling | Heterocyclic Biaryls |
| Heterocyclic Biaryl Precursor | Intramolecular Cyclization | Polycyclic Heteroaromatic Compounds |
Utility in Medicinal Chemistry Design and Lead Compound Synthesis
The benzisothiazole scaffold is a recognized privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. The incorporation of a boronic acid group at the 5-position of this heterocycle provides a powerful handle for medicinal chemists to explore new chemical space and develop novel therapeutic agents.
Development of Novel Heterocyclic Scaffolds with Potential Bioactivity
The benzo[d]isothiazole motif is a key structural component in various pharmacologically active compounds. mdpi.com The ability to functionalize this core through its boronic acid derivative opens up avenues for the creation of new heterocyclic scaffolds with potential therapeutic applications. For example, the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides can generate a library of substituted benzisothiazoles. These new compounds can then be screened for a wide range of biological activities.
Research has shown that related benzothiadiazole structures possess potent pharmacological activities, including anticancer potential. mdpi.com The structural similarity of benzo[d]isothiazole suggests that its derivatives may also exhibit interesting biological profiles. The synthesis of new series of benzo[c] researchgate.netnih.govchemisgroup.usoxadiazoles/thiadiazoles and boronic acid pinacol (B44631) esters has been reported, highlighting the ongoing effort to create novel heterocyclic compounds for biological evaluation. mdpi.com
Structure-Activity Relationship (SAR) Studies through Boronic Acid Derivatization
Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery, providing crucial insights into how the chemical structure of a molecule influences its biological activity. The boronic acid functionality of this compound is an ideal anchor point for systematic structural modifications to probe these relationships.
By synthesizing a series of analogues where the boronic acid group is replaced with different functional groups or coupled to a variety of molecular fragments, medicinal chemists can systematically explore the impact of these changes on a compound's interaction with a biological target. For instance, SAR studies on benzothiadiazoles have been conducted to investigate their potential as vaccine adjuvants. nih.gov Similar systematic studies on benzo[d]isothiazole derivatives, facilitated by the reactivity of the boronic acid, could lead to the optimization of lead compounds for various therapeutic targets.
A preliminary SAR study on benzo[d]thiazole-hydrazones revealed that the antimicrobial activity was dependent on the substituents on the phenyl ring. nih.gov Specifically, electron-donating groups tended to increase antibacterial activity, while electron-withdrawing groups enhanced antifungal activity. nih.gov This highlights the importance of substituent effects, which can be systematically explored starting from the boronic acid derivative.
The table below summarizes the impact of substituent changes on the biological activity of related heterocyclic systems.
| Compound Series | Structural Modification | Impact on Bioactivity | Reference |
| Benzo[d]thiazole-hydrazones | Electron-donating groups (e.g., -OH, -OCH3) | Increased antibacterial activity | nih.gov |
| Benzo[d]thiazole-hydrazones | Electron-withdrawing groups (e.g., -Cl, -NO2) | Increased antifungal activity | nih.gov |
| 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives | 5-hydroxy or 5-methoxy substitution | Good inhibitory effect on DYRK1A | rsc.org |
Applications in Fragment-Based Drug Discovery
Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target. This compound, as a relatively small and functionalized heterocycle, is an excellent candidate for inclusion in fragment libraries.
The benzisothiazole core can provide key interactions with a protein binding site, while the boronic acid group can serve as a vector for fragment growth. Once a fragment hit is identified, the boronic acid can be used to elaborate the fragment into a more potent lead compound through coupling with other chemical moieties. This strategy allows for the efficient exploration of the chemical space around the initial fragment hit, accelerating the drug discovery process.
Contributions to Materials Science and Optoelectronics
The unique molecular architecture of this compound, which combines the electron-accepting benzo[d]isothiazole core with the versatile boronic acid functional group, positions it as a valuable component in the development of advanced materials for electronic and optoelectronic applications.
Precursor for Conjugated Polymers and Small Molecules
This compound serves as a critical building block in the synthesis of novel conjugated polymers and small molecules. The benzo[d]isothiazole unit, a sulfur- and nitrogen-containing heteroaromatic system, is known to influence the electronic properties of organic materials. Its incorporation into a polymer backbone or a small molecule can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. bohrium.com
The boronic acid group facilitates the integration of this heterocycle into larger conjugated systems through well-established cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the creation of complex molecular architectures from boronic acid precursors. researchgate.net
The resulting polymers and small molecules containing the benzo[d]isothiazole moiety are of significant interest for applications in organic electronics. For instance, related benzothiazole (B30560) derivatives have been successfully used to create wide bandgap copolymers for organic solar cells (OSCs). bohrium.com The introduction of the benzo[d]isothiazole unit can enhance the electron-accepting character of the material, which is beneficial for creating donor-acceptor type systems that are crucial for efficient charge separation in photovoltaic devices. researchgate.net
Here is a table of representative benzo[d]thiazole-based polymers and their performance in organic solar cells:
| Polymer | Electron Acceptor Unit | HOMO (eV) | LUMO (eV) | Power Conversion Efficiency (PCE) (%) |
| PBTz-F | Benzo[d]thiazole | -5.48 | -2.85 | 11.38 bohrium.com |
| PBTz-Cl | Benzo[d]thiazole | -5.53 | -2.89 | 12.36 bohrium.com |
Design of Organic Semiconductors and Photoactive Materials
The electronic characteristics of the benzo[d]isothiazole core make it a promising candidate for the design of organic semiconductors. The presence of both sulfur and nitrogen heteroatoms can lead to favorable intermolecular interactions, promoting molecular packing and enhancing charge transport properties. rsc.org By functionalizing the benzo[d]isothiazole scaffold with a boronic acid, it becomes readily available for incorporation into various semiconductor architectures.
Derivatives of the closely related benzothiadiazole have demonstrated potential as organic semiconductors in organic thin-film transistors (OTFTs). nih.govnih.gov These materials can exhibit p-type, n-type, or ambipolar charge transport behavior depending on the molecular design. The electron-deficient nature of the benzothiadiazole ring is a key factor in achieving high electron mobility. nih.gov Similarly, benzo[d]isothiazole can be expected to impart desirable electronic properties to new semiconductor materials.
Furthermore, the inherent photophysical properties of the benzo[d]isothiazole unit make it a valuable component for photoactive materials. Systems containing benzothiazole have been investigated for their use in organic light-emitting diodes (OLEDs) due to their potential to modulate the HOMO-LUMO gap and influence emission color. researchgate.net The ability to tune the electronic structure through chemical modification allows for the rational design of materials with specific absorption and emission characteristics, which is essential for the development of efficient and stable OLEDs.
Role in Supramolecular Chemistry
The boronic acid functionality of this compound is a powerful tool in the field of supramolecular chemistry, enabling the construction of complex, dynamic, and self-assembling systems.
Reversible Covalent Bonding for Dynamic Covalent Chemistry
A key feature of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols to create boronate esters. This reversible nature is the foundation of dynamic covalent chemistry (DCC), a strategy that combines the robustness of covalent bonds with the error-correcting and adaptive nature of non-covalent interactions. nih.govacs.org
The formation and cleavage of the boronate ester linkage can be controlled by external stimuli such as pH, temperature, or the presence of competing diols. acs.org This dynamic behavior allows for the creation of materials and molecular systems that can adapt their structure and function in response to environmental changes. This compound can, therefore, be employed as a dynamic building block to construct responsive polymers, gels, and discrete molecular assemblies. frontiersin.orgrsc.org
The following table summarizes the key aspects of boronic acid-based dynamic covalent chemistry:
| Interaction | Stimuli for Reversibility | Resulting Structures | Potential Applications |
| Boronic acid + Diol ⇌ Boronate ester | pH, Temperature, Competing diols | Dynamic polymers, Gels, Cages, Macrocycles | Self-healing materials, Drug delivery systems, Sensors |
Self-Assembly Processes
The directional and reversible nature of the boronate ester bond makes boronic acids excellent candidates for directing molecular self-assembly processes. nih.gov By designing molecules with specific geometries and multiple boronic acid or diol functionalities, it is possible to program the formation of well-defined supramolecular architectures. epfl.chresearchgate.net
This compound can participate in these self-assembly processes in several ways. It can act as a monotopic building block that caps (B75204) a multivalent diol-containing core, or it can be incorporated into more complex structures that can co-assemble with other components. The benzo[d]isothiazole moiety can also contribute to the self-assembly process through non-covalent interactions such as π-π stacking, further stabilizing the resulting supramolecular structures. rsc.org
The combination of reversible boronate ester formation with other non-covalent interactions allows for the hierarchical self-assembly of complex systems, from discrete macrocycles and cages to extended polymers and frameworks. epfl.chresearchgate.net These self-assembled structures have potential applications in areas such as molecular recognition, catalysis, and the development of porous materials. rsc.org
Advanced Analytical and Structural Elucidation of Benzo D Isothiazol 5 Ylboronic Acid and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of Benzo[d]isothiazol-5-ylboronic acid. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
One-dimensional NMR techniques, including ¹H, ¹³C, and ¹¹B NMR, are fundamental for the initial structural verification and purity evaluation of this compound.
The ¹H NMR spectrum provides information on the number, environment, and coupling of hydrogen atoms. For the benzo[d]isothiazole ring system, aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm). The specific chemical shifts and splitting patterns are dictated by the substitution pattern and the electronic effects of the isothiazole (B42339) ring and the boronic acid group. The two protons of the boronic acid, -B(OH)₂, typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
The ¹³C NMR spectrum reveals the number of distinct carbon environments. The spectrum for this compound would show seven signals corresponding to the seven carbon atoms of the benzothiazole (B30560) core. The carbon atom attached to the boron (C5) would be identifiable, though its signal can sometimes be broadened due to quadrupolar relaxation of the attached boron nucleus. Complete assignment of both ¹H and ¹³C signals is achieved through a combination of 1D and 2D NMR experiments. nih.govresearchgate.net
The ¹¹B NMR spectrum is particularly diagnostic for boronic acids. Boron has two NMR-active isotopes, but ¹¹B (spin I = 3/2, 80.4% natural abundance) is more commonly used. nsf.gov For arylboronic acids like this compound, the trigonal sp²-hybridized boron atom typically resonates in a characteristic downfield region, often around δ 28-33 ppm relative to a standard like BF₃·OEt₂. sdsu.eduacs.org This single, often broad, peak confirms the presence of the boronic acid functionality. nsf.govsdsu.edu The chemical shift can be influenced by the electronic nature of the aromatic substituent and the solvent. sdsu.eduscribd.com
Purity can be assessed from ¹H NMR spectra by integrating the signals corresponding to the compound against those of any impurities present. The absence of unexpected signals in the ¹H, ¹³C, and ¹¹B spectra is a strong indicator of high purity.
Table 1: Predicted ¹H, ¹³C, and ¹¹B NMR Chemical Shifts for this compound Note: These are estimated values based on data for analogous structures. Actual values may vary.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | Aromatic (C4-H, C6-H, C7-H) | 7.5 - 8.5 | Complex splitting pattern (multiplets). |
| ¹H | Isothiazole (C3-H) | ~9.0 | Typically a singlet. |
| ¹H | -B(OH)₂ | 4.0 - 6.0 (variable) | Broad singlet, exchanges with D₂O. |
| ¹³C | Aromatic & Isothiazole | 120 - 155 | Seven distinct signals expected. |
| ¹³C | C-B | ~130 (variable) | Signal may be broad or have low intensity. |
| ¹¹B | -B(OH)₂ | 28 - 33 | Broad singlet, characteristic of trigonal boronic acids. sdsu.eduacs.org |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the covalent framework of the molecule. researchgate.net
COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH). sdsu.edu For this compound, COSY would reveal the connectivity between adjacent protons on the benzene (B151609) ring, helping to differentiate the C4, C6, and C7 protons. researchgate.netyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (¹JCH). epfl.ch It is invaluable for assigning the signals of protonated carbons in the ¹³C spectrum by linking them to their known ¹H assignments. sdsu.eduyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH). epfl.ch HMBC is crucial for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For instance, it would show correlations from the aromatic protons to the carbon atom bonded to boron (C5) and to the carbons at the ring junctions, thus confirming the position of the boronic acid group. youtube.comyoutube.com
Together, these 2D NMR techniques provide a comprehensive map of the atomic connectivity within this compound, leaving no ambiguity in its structural assignment. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places. youtube.com
For this compound, the molecular formula is C₇H₆BNO₂S. The theoretical exact mass (monoisotopic mass) is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹¹B, ¹⁴N, ¹⁶O, and ³²S). researchgate.netmissouri.edu
The calculated exact mass for the neutral molecule [M] is 179.0161 u. In a typical ESI-HRMS experiment, the molecule would be observed as a protonated species [M+H]⁺ or another adduct. The experimental measurement of the m/z of this ion must match the theoretical value within a very narrow tolerance (typically < 5 ppm) to confirm the proposed molecular formula. youtube.comacs.org This high accuracy allows for the unambiguous differentiation from other potential formulas that might have the same nominal mass.
Table 2: HRMS Data for this compound
| Species | Molecular Formula | Calculated Exact Mass (m/z) | Required Accuracy (ppm) |
|---|---|---|---|
| [M+H]⁺ | C₇H₇BNO₂S⁺ | 180.0239 | < 5 |
| [M+Na]⁺ | C₇H₆BNO₂SNa⁺ | 202.0058 | < 5 |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the determination of bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing. While a crystal structure for this compound itself is not publicly available, analysis of closely related structures, such as other benzo[d]isothiazole derivatives and arylboronic acids, allows for a detailed prediction of its solid-state characteristics. researchgate.net
Table 3: Expected Bond Lengths and Angles from X-ray Crystallography Note: Based on data from analogous benzothiazole and phenylboronic acid structures.
| Parameter | Atoms | Expected Value |
|---|---|---|
| Bond Length | C-B | ~1.56 Å |
| Bond Length | B-O | ~1.37 Å |
| Bond Length | S-N | ~1.65 Å |
| Bond Angle | O-B-O | ~118° |
| Bond Angle | O-B-C | ~121° |
In the solid state, molecules of this compound are expected to engage in specific intermolecular interactions that define the crystal lattice.
Hydrogen Bonding: Arylboronic acids are well-known to form robust, centrosymmetric hydrogen-bonded dimers in the solid state. researchgate.net This primary supramolecular motif involves two molecules, where an O-H group from each boronic acid acts as a hydrogen bond donor to an oxygen atom on the neighboring molecule, forming a stable eight-membered ring. cdnsciencepub.comresearchgate.net It is highly probable that this compound would adopt this dimeric structure.
π-Stacking: The planar, electron-rich benzo[d]isothiazole ring systems are prone to π-π stacking interactions. mdpi.comnih.gov These interactions, where the aromatic rings of adjacent molecules pack face-to-face, would likely play a significant role in stabilizing the crystal structure, often organizing the hydrogen-bonded dimers into extended columns or sheets. nih.gov The distance between the centroids of interacting rings is typically in the range of 3.3 to 3.8 Å. mdpi.com
Polymorphism and Crystal Packing Analysis
The ability of a compound to exist in multiple crystalline forms, known as polymorphism, is a critical factor in determining its physical properties. For this compound, specific experimental studies on its polymorphic behavior are not extensively documented in publicly available literature. However, insights can be drawn from the analysis of related boronic acid derivatives and benzisothiazole-containing compounds.
Boronic acids are well-known for their propensity to form hydrogen-bonded dimers and other supramolecular assemblies, which can lead to the formation of different polymorphs. The crystallization solvent and conditions can significantly influence which polymorphic form is obtained. For instance, studies on other arylboronic acids have demonstrated the existence of conformational polymorphism, where different conformers of the molecule pack into distinct crystal lattices. This phenomenon is often driven by the flexibility of the boronic acid group and its interactions with neighboring molecules.
In the case of this compound, the presence of the benzisothiazole ring introduces additional possibilities for intermolecular interactions, such as π-π stacking and N···H or S···H contacts, which can further influence the crystal packing. A search of crystallographic databases reveals data for a related derivative, 3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[d]isothiazole 1,1-dioxide, which crystallizes in the triclinic space group P-1 researchgate.net. While this compound is a derivative and not the boronic acid itself, its crystal structure provides valuable information about the potential packing motifs of the benzo[d]isothiazole core.
Table 1: Crystallographic Data for a Benzo[d]isothiazole Derivative researchgate.net
| Parameter | Value |
| Compound | 3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[d]isothiazole 1,1-dioxide |
| Formula | C₁₁H₆Cl₂N₂O₃S₂ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.123(3) |
| b (Å) | 8.234(3) |
| c (Å) | 12.456(5) |
| α (°) | 86.123(4) |
| β (°) | 78.299(4) |
| γ (°) | 85.715(4) |
| Volume (ų) | 692.9(4) |
Note: This data is for a derivative and not this compound itself. It is presented to illustrate the type of crystal packing that can be expected for this class of compounds.
Computational methods, such as polymorphism screening, could be employed to predict the likely crystal structures and their relative stabilities for this compound. Such studies would involve generating a multitude of potential crystal packings and ranking them based on their calculated lattice energies.
Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. For this compound, the vibrational spectrum is expected to exhibit characteristic bands corresponding to the benzisothiazole ring system and the boronic acid moiety.
Expected Vibrational Modes for this compound:
O-H Stretching: The boronic acid group will display a broad O-H stretching band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. This broadening is due to hydrogen bonding.
B-O Stretching: The B-O stretching vibrations are expected to appear in the 1300-1400 cm⁻¹ region.
C=N and C=C Stretching: The benzisothiazole ring will show characteristic C=N and aromatic C=C stretching vibrations between 1400 and 1650 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.
Ring Vibrations: The in-plane and out-of-plane bending vibrations of the fused ring system will give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹).
C-S Stretching: The C-S stretching vibration of the isothiazole ring is typically found in the 600-800 cm⁻¹ range.
Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Type of Vibration |
| -B(OH)₂ | 3200-3600 | O-H Stretch (broad) |
| -B(OH)₂ | 1300-1400 | B-O Stretch |
| Benzisothiazole | 1400-1650 | C=N, C=C Stretch |
| Benzisothiazole | >3000 | Aromatic C-H Stretch |
| Benzisothiazole | <1500 | Ring Bending |
| Isothiazole | 600-800 | C-S Stretch |
Note: These are predicted ranges based on related compounds. Actual values may vary.
Computational studies on similar molecules, such as 5-bromo-2-ethoxyphenylboronic acid, have shown good correlation between experimental and DFT-calculated vibrational spectra, providing confidence in using such methods for spectral prediction and assignment core.ac.uk.
Electronic Spectroscopy (UV-Vis) for Electronic Structure and Conjugation
Electronic spectroscopy, specifically UV-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule and the extent of π-conjugation. The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the aromatic benzisothiazole system.
The boronic acid group, being an electron-withdrawing group, can influence the electronic structure and thus the absorption maxima (λmax). The position and intensity of the absorption bands are also sensitive to the solvent polarity.
Experimental UV-Vis data for this compound is not widely reported. However, theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can predict the electronic absorption spectra with reasonable accuracy researchgate.netacademie-sciences.frsci-hub.se. Such calculations can elucidate the nature of the electronic transitions by analyzing the molecular orbitals involved.
For benzothiazole itself, the UV spectrum shows absorption bands corresponding to π→π* transitions. The introduction of the boronic acid group at the 5-position is expected to cause a shift in these absorption bands. The extent of this shift will depend on the electronic interplay between the boronic acid group and the benzisothiazole ring.
Table 3: Predicted Electronic Transitions for this compound
| Transition Type | Expected Wavelength Range (nm) | Description |
| π→π* | 250-350 | Electronic transitions within the conjugated benzisothiazole ring system. |
Note: These are predicted ranges based on the parent benzisothiazole system and the expected influence of the boronic acid substituent.
Studies on other boronic acid derivatives have demonstrated the utility of TD-DFT in predicting their UV-Vis spectra and understanding the effect of substituents on the electronic transitions core.ac.uk. The choice of functional and basis set in these calculations is crucial for obtaining accurate results that correlate well with experimental data.
Theoretical and Computational Chemistry Studies of Benzo D Isothiazol 5 Ylboronic Acid
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a molecule like Benzo[d]isothiazol-5-ylboronic acid, DFT calculations would provide fundamental insights into its intrinsic properties. These calculations are typically performed using a specific functional (like B3LYP) and a basis set (such as 6-31G(d,p)) to solve the Schrödinger equation in an approximate manner.
Geometry Optimization and Conformational Analysis
A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the positions of the atoms in a molecule to find the arrangement with the lowest possible energy. For this compound, this would involve optimizing the bond lengths, bond angles, and dihedral angles of the fused benzisothiazole ring system and the boronic acid group.
Conformational analysis is particularly important for the boronic acid group (-B(OH)₂), which can rotate relative to the aromatic ring. Different rotational conformers (rotamers) would be investigated to identify the global minimum energy structure, which is the most likely conformation to be observed experimentally. The relative energies of other stable conformers would also be determined to understand the molecule's flexibility.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Spatial Distribution
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap generally indicates high chemical reactivity and polarizability, whereas a large gap suggests greater stability. For this compound, the spatial distribution of the HOMO and LUMO would be visualized. It is expected that the HOMO would be localized primarily on the electron-rich benzisothiazole ring system, while the LUMO might have significant contributions from the boron atom of the boronic acid group, indicating its electrophilic character.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Expected Value Range | Significance |
| HOMO Energy | -5 to -7 eV | Indicates electron-donating ability |
| LUMO Energy | -1 to -3 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 3 to 5 eV | Relates to chemical reactivity and stability |
Note: The values in this table are hypothetical and represent typical ranges for similar organic molecules. Actual values would need to be determined through specific DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the electron density surface and color-coded to indicate different electrostatic potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MEP map would likely show negative potential around the oxygen atoms of the boronic acid and the nitrogen and sulfur atoms of the heterocyclic ring. Conversely, a region of positive potential would be expected around the hydrogen atoms of the hydroxyl groups and the boron atom, highlighting its Lewis acidic nature. This map is invaluable for predicting how the molecule will interact with other reagents.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is instrumental in investigating the step-by-step mechanisms of chemical reactions. For a boronic acid derivative, a key application is in understanding its participation in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Transition State Analysis and Activation Energy Barriers
To study a reaction mechanism, computational chemists identify the structures of the reactants, products, and any intermediates. Crucially, they also locate the transition state (TS), which is the highest energy point along the reaction coordinate. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes.
The energy difference between the reactants and the transition state is the activation energy barrier. A lower activation energy implies a faster reaction rate. For a reaction involving this compound, DFT calculations would be employed to calculate the activation energies for each elementary step of the proposed mechanism (e.g., oxidative addition, transmetalation, and reductive elimination in a Suzuki coupling).
Table 2: Hypothetical Activation Energy Data for a Suzuki Coupling Reaction Involving this compound
| Reaction Step | Hypothetical Activation Energy (kcal/mol) | Description |
| Oxidative Addition | 10 - 15 | The palladium catalyst inserts into the aryl halide bond. |
| Transmetalation | 15 - 25 | The organic group is transferred from boron to palladium. |
| Reductive Elimination | 5 - 10 | The new carbon-carbon bond is formed, and the product is released from the catalyst. |
Note: These values are illustrative and would vary depending on the specific reactants and reaction conditions.
Prediction of Regioselectivity and Stereoselectivity
In cases where a reaction can lead to multiple products, computational modeling can predict the most likely outcome. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another.
By calculating the activation energies for the different possible reaction pathways, the most favorable path (the one with the lowest energy barrier) can be identified. For reactions involving this compound, this could be used to predict, for example, which isomer would be preferentially formed in a reaction with an unsymmetrical coupling partner. This predictive power is a significant advantage of using computational chemistry in concert with experimental studies.
Docking Studies for Ligand-Receptor Interactions in Chemical Biology Contexts
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid). wjahr.com This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug and its biological target. By simulating the ligand-receptor complex, docking studies can elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity.
While specific, published docking studies for this compound are not currently available in the scientific literature, the general class of benzothiazole (B30560) and benzo[d]isothiazole derivatives has been the subject of such investigations to explore their potential as antimicrobial or anticancer agents. dntb.gov.uabiointerfaceresearch.commdpi.com For instance, derivatives of the related benzothiazole scaffold have been docked into the active sites of enzymes like DNA gyrase and dihydroorotase to rationalize their antibacterial activity. dntb.gov.uaresearchgate.net
A hypothetical docking study of this compound would involve the following steps:
Target Selection: Based on the known activities of related benzo[d]isothiazole compounds, potential protein targets could be selected. These might include protein kinases, which are often targeted in cancer therapy, or bacterial enzymes if exploring antimicrobial applications. biointerfaceresearch.combldpharm.com
Ligand and Receptor Preparation: The 3D structure of this compound would be generated and its energy minimized. The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).
Docking Simulation: Using software like AutoDock or Glide, the ligand would be placed into the binding site of the receptor, and various conformations would be sampled to find the most stable binding pose. sigmaaldrich.com
Analysis of Results: The output would be a set of binding poses ranked by a scoring function, which estimates the binding free energy. The top-ranked poses would be visually inspected to analyze the specific interactions between the boronic acid, the isothiazole (B42339) ring, and the amino acid residues of the target protein.
The results of such a study would be instrumental in predicting whether this compound is likely to be an effective inhibitor of a particular enzyme and would provide a structural basis for its potential mechanism of action.
Hypothetical Docking Results for this compound against a Protein Kinase Target
| Parameter | Value | Interacting Residues | Interaction Type |
| Binding Affinity (kcal/mol) | -8.5 | Lys72, Glu91 | Hydrogen Bond (with boronic acid) |
| Val57, Leu135 | Hydrophobic Interaction (with benzo ring) | ||
| Met100 | π-Sulfur Interaction (with isothiazole ring) | ||
| RMSD (Å) | 1.2 | N/A | N/A |
QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sigmaaldrich.com By identifying the physicochemical properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and designing more potent molecules. nih.gov
As with docking studies, there are no specific, published QSAR models for this compound. Developing a QSAR model would require a dataset of structurally related analogues of this compound with experimentally measured biological activity (e.g., IC₅₀ values against a specific enzyme or cell line).
The development of a QSAR model would proceed as follows:
Dataset Assembly: A series of analogues of this compound would be synthesized and their biological activity measured.
Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These can be classified as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). nih.gov
Model Generation and Validation: Statistical methods, such as multiple linear regression or partial least squares, would be used to generate an equation that correlates a subset of the calculated descriptors with the observed biological activity. sigmaaldrich.com The predictive power of the model would be rigorously validated using statistical metrics and test sets of compounds not used in the model's creation. nih.gov
A resulting QSAR model might take the form of an equation like:
pIC₅₀ = β₀ + β₁(LogP) + β₂(LUMO) + β₃(Molecular_Weight)
This equation would allow researchers to predict the potency of new derivatives of this compound by simply calculating the values of the descriptors in the model. This predictive capability is invaluable for the rational design of new compounds with enhanced activity. researchgate.net
Illustrative Data for a Hypothetical QSAR Study of this compound Analogues
| Compound | pIC₅₀ | LogP | LUMO (eV) | Molecular Weight ( g/mol ) |
| This compound | (experimental value) | 1.5 | -1.2 | 179.00 |
| Analogue 1 (with -Cl) | (experimental value) | 2.1 | -1.5 | 213.45 |
| Analogue 2 (with -CH₃) | (experimental value) | 1.9 | -1.1 | 193.03 |
| Analogue 3 (with -OCH₃) | (experimental value) | 1.6 | -1.0 | 209.02 |
Future Perspectives and Emerging Research Directions
Development of Greener and More Sustainable Synthetic Protocols
The advancement of organic synthesis is increasingly linked to the principles of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous materials. Future research on Benzo[d]isothiazol-5-ylboronic acid will likely prioritize the development of more sustainable synthetic routes. Current methods often rely on traditional multi-step procedures that may involve harsh reagents and solvents. rsc.org
Emerging strategies focus on improving efficiency and environmental compatibility. One promising avenue is the use of microwave-assisted organic synthesis (MAOS). organic-chemistry.org Microwave irradiation can dramatically shorten reaction times and improve yields, often in greener solvents like water. organic-chemistry.org For instance, protection-free synthesis of boronic acid-containing peptides has been successfully demonstrated in aqueous media using microwave heating, a technique that could be adapted for the synthesis or functionalization of this compound. organic-chemistry.org
Another key area is the development of catalyst-free or metal-free reactions. osti.govnih.gov Research into related heterocyclic compounds has shown the feasibility of catalyst-free multicomponent reactions, which increase atom economy by combining several starting materials in a single step. osti.govnih.gov Furthermore, electrochemical synthesis represents a powerful green alternative. The electrochemical dehydrogenative cyclization of 2-mercaptobenzamides to form the benzo[d]isothiazol-3(2H)-one core, with hydrogen gas as the only byproduct, showcases a sustainable approach that could be integrated into future syntheses of the target boronic acid. acs.org These methods avoid the need for stoichiometric chemical oxidants and often proceed under mild conditions.
Exploration of Novel Catalytic Applications Beyond Cross-Coupling
While this compound is primarily utilized as a reagent in palladium-catalyzed cross-coupling reactions, its inherent properties as a Lewis acidic organoboron compound suggest a promising, yet largely unexplored, future as an organocatalyst. rsc.org Arylboronic acids are gaining significant attention as mild, stable, and low-toxicity catalysts for a variety of organic transformations that go beyond their traditional role. nih.govnih.gov
Future research could explore the use of this compound as a catalyst for dehydrative reactions, such as the C-alkylation of 1,3-dicarbonyl compounds or the etherification of benzylic alcohols. researchgate.netacs.org In these reactions, the boronic acid activates alcohol substrates towards C-C or C-O bond formation, releasing water as the sole byproduct, which is highly atom-economical. nih.govacs.org The Lewis acidity of the boron center is key to this activation. nih.gov
Moreover, the potential for this compound to catalyze condensation reactions, such as aldol-type reactions or the formation of anhydrides from dicarboxylic acids, is a viable research direction. nih.gov The ability of organoboron acids to reversibly form covalent bonds with hydroxyl groups can be exploited to activate substrates in various ways, including acting as a Brønsted acid mimic under specific conditions. rsc.orgnih.gov Investigating the catalytic activity of the benzisothiazole-containing boronic acid in these contexts could unveil novel, selective, and green chemical transformations.
Integration into Advanced Functional Materials
The unique electronic and structural characteristics of the benzo[d]isothiazole scaffold make its boronic acid derivative a compelling candidate for the construction of advanced functional materials. The related benzothiadiazole (BTD) motif is well-known for its electron-accepting properties and has been extensively used in the development of materials for organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and fluorescent sensors. sdu.dk
By analogy, this compound could serve as a key building block for new organic dyes and polymers with tailored photophysical properties. Computational studies on similar D-π-A (donor-pi-acceptor) dyes based on benzothiadiazole have demonstrated how molecular design can tune absorption spectra, which is crucial for applications like dye-sensitized solar cells (DSSCs). rsc.org The boronic acid group offers a convenient handle for incorporating the benzisothiazole unit into larger conjugated systems.
Another emerging application is in the development of materials for biomedical purposes. For example, boron-based heterocycles, including derivatives of benzo[c] nih.govnih.govresearchgate.netthiadiazole, are being investigated as potential inhibitors of tumor hypoxia. sdu.dk The ability to synthesize these compounds via the corresponding boronic acid pinacol (B44631) esters highlights a direct path for integrating this compound into the design of new therapeutic materials. sdu.dk
Computational Design of Enhanced Derivatives with Tuned Properties
Computational chemistry is an indispensable tool for accelerating the discovery of new molecules with optimized functions. In silico methods such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanics are being employed to design and predict the properties of novel derivatives based on the benzo[d]isothiazole scaffold. nih.govnih.gov
A significant example is the computational design of small molecule inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) protein-protein interaction, a key target in cancer immunotherapy. nih.gov Starting from a known inhibitor, researchers have designed new series of compounds featuring the benzo[d]isothiazole structure. nih.govnih.gov Molecular docking and MD simulations were used to predict the binding modes of these new derivatives to the PD-L1 dimer, revealing how specific structural modifications could enhance binding affinity. nih.gov These computational insights guided the synthesis of compounds like LLW-018, which exhibited potent inhibitory activity with an IC₅₀ value in the nanomolar range. nih.gov
Similarly, computational models are used to predict the electronic and optical properties of new materials for applications in electronics and photovoltaics. rsc.org Theoretical studies on benzothiadiazole-based dyes help in understanding structure-property relationships, guiding the synthesis of molecules with desired energy levels (HOMO/LUMO) and absorption characteristics for efficient solar energy conversion. rsc.org Future work will undoubtedly leverage these computational approaches to rationally design enhanced derivatives of this compound for specific therapeutic or material science applications.
Expanded Role in Chemical Biology and Probe Development
The benzo[d]isothiazole core is a "privileged scaffold" found in numerous biologically active compounds, exhibiting activities such as antibacterial, antifungal, and antineoplastic properties. acs.org This positions this compound as a valuable starting point for an expanded role in chemical biology and the development of molecular probes.
The most prominent recent application is in the creation of small-molecule inhibitors for cancer immunotherapy. nih.govnih.gov By applying a "ring fusion" strategy to existing inhibitors, researchers have developed potent benzo[d]isothiazole derivatives that disrupt the PD-1/PD-L1 interaction. nih.gov Compounds such as D7 (IC₅₀ = 5.7 nM) and LLW-018 (IC₅₀ = 2.61 nM) have shown excellent activity in biochemical assays and low cytotoxicity, making them promising leads for next-generation cancer therapies. nih.govnih.gov
Beyond direct therapeutic applications, the scaffold is useful for developing chemical probes. The intrinsic fluorescence of some heterocyclic systems and the ability to conjugate them to other moieties make them suitable for imaging and diagnostics. sdu.dk For instance, nitrobenzoxadiazole (NBD)-based compounds are widely used as fluorescent probes in cell biology. sdu.dk The benzo[d]isothiazole core could be similarly functionalized, using the boronic acid as a versatile chemical handle, to create novel probes for studying biological processes or for targeted drug delivery, such as agents designed to detect tumor hypoxia. sdu.dk
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for Benzo[d]isothiazol-5-ylboronic acid to ensure stability?
- Methodological Answer : Store the compound at 0–6°C under inert gas (e.g., nitrogen) to minimize boronic acid dehydration and oxidation. Use amber vials to prevent photodegradation, as boronic acids are sensitive to light. Purity (>97.0% by HPLC) should be verified periodically using chromatographic methods .
Q. What synthetic methodologies are commonly employed for preparing this compound?
- Methodological Answer : Two primary routes are used:
- Cross-coupling reactions : Suzuki-Miyaura coupling using palladium catalysts, leveraging the boronic acid's reactivity with aryl halides. Optimize ligand selection (e.g., SPhos or XPhos) to enhance yields .
- Directed lithiation : Functionalize the benzoisothiazole core via directed ortho-metalation (DoM) followed by borylation with triisopropyl borate .
Q. How should researchers assess the purity of this compound, and what analytical techniques are most effective?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to detect anhydride impurities.
- Spectroscopy : (δ ~30 ppm for boronic acid) and (aromatic protons at δ 7.2–8.1 ppm) confirm structural integrity .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (±2 ppm accuracy) .
Advanced Research Questions
Q. How can structural modifications at specific positions of the benzoisothiazole core influence the Suzuki-Miyaura cross-coupling efficiency of this boronic acid?
- Methodological Answer :
- Electron-withdrawing groups (e.g., -NO at position 3) increase oxidative addition rates with Pd catalysts but may reduce solubility.
- Steric hindrance at position 4 slows transmetalation; use bulky ligands (e.g., DavePhos) to mitigate this.
- Borylation position : Meta-substitution (position 5) optimizes conjugation in biaryl products .
Q. What strategies are recommended for resolving contradictions in structure-activity relationship (SAR) data observed across different experimental models?
- Methodological Answer :
- Standardized assays : Use isogenic cell lines or uniform enzymatic activity measurements (e.g., kinase inhibition IC) to reduce variability.
- Computational SAR : Apply molecular docking (e.g., AutoDock Vina) to reconcile discrepancies between in vitro and cellular activity data. Cross-validate with free-energy perturbation (FEP) simulations .
- Meta-analysis : Pool data from multiple studies using fixed-effects models, adjusting for confounding variables (e.g., solvent polarity, temperature) .
Q. How does the electronic environment of the benzoisothiazole ring affect the hydrolysis rate of the boronic acid moiety under physiological conditions?
- Methodological Answer :
- Electron-deficient rings (e.g., with -CF substituents) stabilize the boronic acid via resonance, reducing hydrolysis.
- pH-dependent studies : Monitor hydrolysis kinetics using in buffers (pH 7.4 vs. 5.5). At neutral pH, the trigonal boronic acid form predominates, slowing hydrolysis compared to acidic conditions .
Q. What computational modeling approaches are most suitable for predicting the reactivity patterns of this boronic acid in complex reaction systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies for cross-coupling steps (e.g., B3LYP/6-31G* level).
- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict regioselectivity in heterocyclic couplings.
- Solvent modeling : Use COSMO-RS to simulate solvent effects on boronic acid aggregation, which impacts reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
